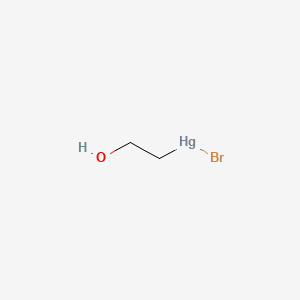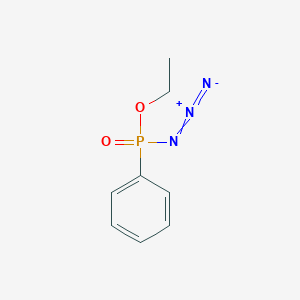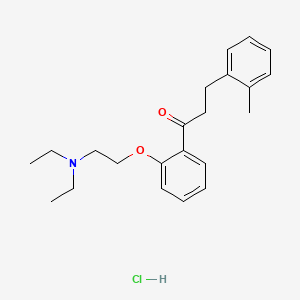
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanone backbone substituted with diethylamino and methylphenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. The initial step involves the formation of the propanone backbone, followed by the introduction of the diethylamino and methylphenyl groups through substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways: The compound interacts with enzymes and receptors involved in various biochemical pathways. Its diethylamino group may facilitate binding to specific protein targets, while the methylphenyl group may influence its pharmacokinetic properties.
Effects: The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling, leading to changes in cellular function and physiological responses.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Propanone, 1-(2-(2-(dimethylamino)ethoxy)phenyl)-3-(2-methylphenyl)- and 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)- share structural similarities.
Uniqueness: The presence of the diethylamino group and the specific substitution pattern on the phenyl rings confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Propriétés
Numéro CAS |
22908-71-0 |
|---|---|
Formule moléculaire |
C22H30ClNO2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(2-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(5-2)16-17-25-22-13-9-8-12-20(22)21(24)15-14-19-11-7-6-10-18(19)3;/h6-13H,4-5,14-17H2,1-3H3;1H |
Clé InChI |
GHFYCIIBHCCNTN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
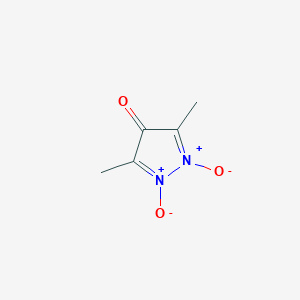
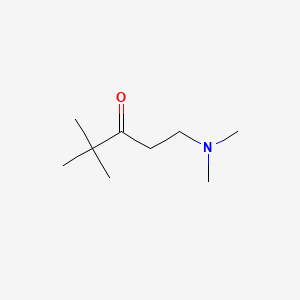
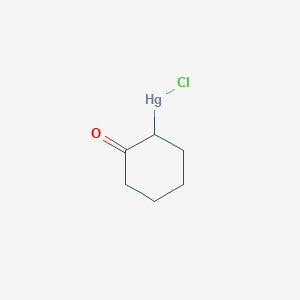
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
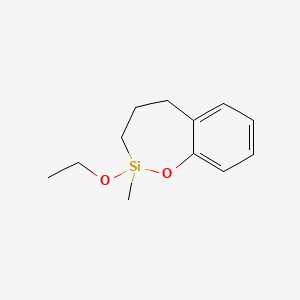
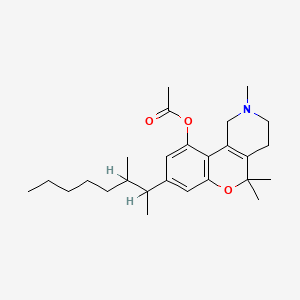
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
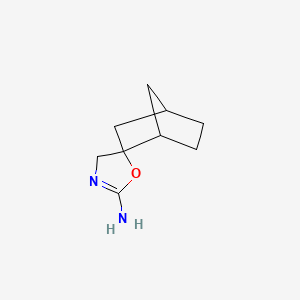
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
